molecular formula C14H11N3OS2 B3841284 2-(2-phenyl-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide

2-(2-phenyl-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B3841284
M. Wt: 301.4 g/mol
InChI Key: UCTRUQQDXOGJFL-UHFFFAOYSA-N
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Description

2-(2-Phenyl-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide is a thiazole-based acetamide derivative characterized by a central acetamide linker bridging two heterocyclic moieties: a 2-phenyl-substituted thiazole and a 1,3-thiazol-2-yl group. This compound belongs to a broader class of bioactive molecules where the thiazole ring is a critical pharmacophore due to its role in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets .

Properties

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c18-12(17-14-15-6-7-19-14)8-11-9-20-13(16-11)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTRUQQDXOGJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenyl-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-aminothiazole under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenyl-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole rings can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-(2-phenyl-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of thiazole rings.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-phenyl-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thiazole Acetamide Derivatives

Compound Name Substituents on Thiazole/Amide Molecular Formula Biological Activity/Notes Reference
2-(2-Phenyl-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide (Target Compound) Phenyl (C6H5), Thiazol-2-yl C14H10N4OS2 Structural analog of COX/LOX inhibitors
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-Hydroxy-3-methoxyphenyl C12H11N3O3S Non-selective COX-1/COX-2 inhibitor (IC50 ~9 µM)
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 3-Chloro-4-fluorophenyl C11H7ClFN3OS Kinase modulator (synthesis optimized for purity)
2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide Thiophen-2-ylmethyl C16H14N2OS2 Structural analog with enhanced lipophilicity
Mirabegron Amino-thiazole, complex side chain C21H24N4O2S Beta-3 adrenergic agonist (overactive bladder therapy)

Key Observations:

Substituent Impact on Bioactivity: The presence of electron-withdrawing groups (e.g., Cl, F in compound 14) enhances stability and target affinity in kinase modulation . Hydrophilic substituents (e.g., 4-hydroxy-3-methoxyphenyl in 6a) correlate with COX inhibition but reduce selectivity compared to the target compound’s unsubstituted phenyl group .

Role of the Thiazole Ring: The 1,3-thiazol-2-yl group in the target compound enables hydrogen bonding via the NH moiety, critical for interactions with enzymes like COX-2 or kinases . In Mirabegron, the amino-thiazole moiety is essential for beta-3 adrenergic receptor activation, highlighting how minor structural variations redirect therapeutic applications .

Crystallographic and Conformational Comparisons

Table 2: Crystallographic Data for Thiazole Acetamides

Compound Dihedral Angles (Relative to Acetamide Core) Intermolecular Interactions Reference
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide 75.79° (phenyl), 12.32° (thiazole) N–H···N H-bonds, C–H···π interactions
Target Compound (Theoretical) ~70–80° (phenyl), <15° (thiazol-2-yl) Predicted π-π stacking, H-bonding N/A
  • The diphenyl analog (C21H16N2OS) exhibits a twisted conformation, with the phenyl rings nearly perpendicular to the acetamide plane, reducing steric hindrance and facilitating crystal packing via N–H···N hydrogen bonds .
  • The target compound’s unsubstituted phenyl group likely adopts a similar conformation, optimizing π-π interactions with aromatic residues in enzyme binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-phenyl-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 2
2-(2-phenyl-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide

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